
N-ethyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-ethyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylpiperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C22H31N5O
- Molecular Weight : 393.53 g/mol
The structure features a piperidine ring, a pyridazinone moiety, and an ethyl group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridazinones, including the compound , exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting a broad spectrum of activity .
Anticancer Properties
The compound has been investigated for its anticancer potential. It has been shown to inhibit tumor growth in several cancer models. For instance, one study reported that derivatives targeting the Wnt/β-catenin signaling pathway demonstrated promising antitumor efficacy . The inhibition of β-catenin/BCL9 interactions by small molecules presents a novel strategy for cancer treatment.
Sigma Receptor Affinity
The compound's interaction with sigma receptors has been explored, revealing its potential as a sigma ligand. Sigma receptors are implicated in various neurological processes and may influence pain modulation and neuroprotection . The affinity for sigma receptors suggests that this compound could be beneficial in treating neurodegenerative diseases or pain-related disorders.
Analgesic and Anti-inflammatory Effects
Similar compounds have been documented to exhibit analgesic and anti-inflammatory effects. The structural characteristics of this compound may contribute to these properties, making it a candidate for further investigation in pain management therapies .
Study on Anticancer Activity
A recent study focused on a class of compounds similar to this compound. It reported significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating strong potency at low concentrations. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.
Study on Sigma Receptor Binding
Another investigation assessed the binding affinity of related compounds at sigma receptors. The results indicated that modifications to the piperidine ring enhanced selectivity for sigma 1 over other receptor types, suggesting that structural optimization could lead to more effective therapeutic agents targeting these pathways .
Data Summary
Wissenschaftliche Forschungsanwendungen
Phosphodiesterase Inhibition
One of the primary applications of this compound is as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 enzymes are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a significant role in inflammatory responses. Inhibition of PDE4 can lead to increased cAMP levels, resulting in reduced inflammation and immune responses . This mechanism is particularly beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to N-ethyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylpiperidine-3-carboxamide exhibit antimicrobial properties. For instance, related compounds demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . This suggests potential applications in developing new antibacterial agents.
Anticancer Properties
There is emerging evidence supporting the anticancer potential of this compound. Studies have shown that certain derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation . The ability to target specific cancer cell lines could position this compound as a candidate for further development in oncology.
Docking Studies
Molecular docking studies have been conducted to understand how this compound interacts with various biological targets. These studies reveal strong binding affinities to PDE4 and other relevant enzymes, indicating the compound’s potential efficacy as a therapeutic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlights the importance of specific functional groups in enhancing biological activity. For instance, modifications to the piperidine or pyridazine moieties can significantly influence the compound's potency against targeted enzymes and receptors . Understanding these relationships is crucial for optimizing the compound for therapeutic use.
Laboratory Studies
In laboratory settings, compounds with structural similarities have been tested for their antimicrobial effects using agar well diffusion methods. Results indicated varying degrees of effectiveness against cultured pathogens, providing a basis for further exploration into the antimicrobial capabilities of N-ethyl-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-y)-N-phenyipiperidine -3-carboxamide .
Eigenschaften
IUPAC Name |
N-ethyl-1-(1-methyl-6-oxopyridazin-3-yl)-N-phenylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-23(16-9-5-4-6-10-16)19(25)15-8-7-13-22(14-15)17-11-12-18(24)21(2)20-17/h4-6,9-12,15H,3,7-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCONYMASXMAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CCCN(C2)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.